molecular formula C17H30O2 B12665953 Eudesman-1beta-ol, acetate CAS No. 13878-84-7

Eudesman-1beta-ol, acetate

Cat. No.: B12665953
CAS No.: 13878-84-7
M. Wt: 266.4 g/mol
InChI Key: DHJWVJPJKCBNAS-PYIOCPRISA-N
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Description

Eudesman-1beta-ol, acetate is a sesquiterpene compound belonging to the eudesmane-type sesquiterpenes. These compounds are known for their diverse biological activities and are commonly found in various plants. This compound is particularly notable for its presence in essential oils and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.

Chemical Reactions Analysis

Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Eudesman-1beta-ol, acetate can be compared with other eudesmane-type sesquiterpenes such as:

    Eudesmol: Known for its anti-inflammatory and antimicrobial properties.

    Cryptomeridiol: Exhibits similar biological activities and is also found in essential oils.

    Sonneratiosides: These compounds have been isolated from various plants and show a range of biological activities.

Uniqueness: this compound is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. This modification can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

13878-84-7

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1

InChI Key

DHJWVJPJKCBNAS-PYIOCPRISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C

Origin of Product

United States

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